4-Bromo-2,6-difluoro-3-nitrobenzoic acid
Overview
Description
4-Bromo-2,6-difluoro-3-nitrobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is commonly used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the bromination of 2,6-difluorobenzoic acid, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-Bromo-2,6-difluoro-3-aminobenzoic acid .
Scientific Research Applications
4-Bromo-2,6-difluoro-3-nitrobenzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity with various substrates. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzonitrile
- 4-Bromo-2,6-difluorobenzotrifluoride
- 1-Bromo-4-fluoro-2-nitrobenzene
Uniqueness
4-Bromo-2,6-difluoro-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
Properties
IUPAC Name |
4-bromo-2,6-difluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO4/c8-2-1-3(9)4(7(12)13)5(10)6(2)11(14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBVJIHQVTGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.